3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Overview
Description
The study of complex organic molecules, such as "3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol," involves understanding their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These aspects are crucial for applications across various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for "3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol" are not detailed, related research indicates the use of reactions such as condensation, alkylation, and cycloaddition. For instance, the synthesis of peripherally substituted phthalocyanines from simpler benzyl and phthalonitrile precursors demonstrates the complexity of synthesizing multi-substituted organic compounds (Aktaş Kamiloğlu et al., 2018)(source).
Molecular Structure Analysis
X-ray crystallography and quantum-chemical calculations are pivotal for determining the molecular structure of organic compounds. For example, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was elucidated using these methods, highlighting the role of intramolecular interactions in defining molecular geometry (Shtabova et al., 2005)(source).
Chemical Reactions and Properties
Chemical reactions of complex molecules can lead to the formation of novel compounds with unique properties. The reactivity often depends on the functional groups present and the molecule's overall structure. For instance, the study on triazole and triazolinone derivatives shows how variations in molecular structure influence their reactivity and tautomerism (Kubota & Uda, 1973)(source).
Physical Properties Analysis
The physical properties of organic molecules, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Studies on compounds with complex substitution patterns, like those with multiple methoxy groups, can provide insights into how structural features affect these properties.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for understanding a compound's behavior in different chemical environments. The synthesis and properties of carbocations with methoxy substituents illustrate how substituents' nature and positioning can impact a molecule's chemical behavior and stability (Ito et al., 1999)(source).
Scientific Research Applications
Synthetic Routes and Chemical Properties
Synthetic Routes for Heterocyclic Compounds : The synthesis of heterocyclic compounds, including 1,2,3-triazoles, is a significant area of research with applications in drug discovery and material science. Copper-catalyzed azide-alkyne cycloadditions (CuAAC) are among the most prominent methods for synthesizing 1,2,3-triazoles, which are known for their stability and wide range of biological activities. These synthetic routes are eco-friendly and can be applied to the industrial synthesis of new drugs and other areas (de Souza et al., 2019).
Analytical Techniques for Pharmaceutical Products : Sophisticated analytical techniques have been developed for the determination of anti-diabetic drug empagliflozin, showcasing the methodical insights into the determination of complex organic molecules in various pharmaceutical products. This highlights the importance of validated analytical methods with high accuracy and reliability, essential for quality control in pharmaceuticals (Danao, 2021).
Environmental and Biological Applications : Research on the environmental concentrations and toxicology of brominated phenols, such as 2,4,6-tribromophenol, underscores the significance of understanding the environmental impact and biological effects of synthetic compounds. This is particularly relevant for compounds that are widely produced or occur as degradation products of other substances (Koch & Sures, 2018).
Supramolecular Chemistry and Material Science : Benzene-1,3,5-tricarboxamide (BTA) serves as a versatile ordering moiety in supramolecular chemistry, with applications ranging from nanotechnology to polymer processing. The simple structure and self-assembly behavior of BTAs demonstrate the potential for using complex organic molecules in creating advanced materials (Cantekin, de Greef, & Palmans, 2012).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes information on toxicity, flammability, environmental impact, etc.
Future Directions
This involves understanding the potential future applications and research directions for the compound. It includes potential uses, areas of research interest, and unanswered questions about the compound.
I hope this helps! If you have any specific questions about these topics, feel free to ask.
properties
IUPAC Name |
3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMAWHSXRDAKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863326 | |
Record name | 2,3,4,6-Tetra-O-benzylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzyl-D-glucopyranose |
Synthesis routes and methods
Procedure details
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